molecular formula C12H14N4O B1521287 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036471-54-1

3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1521287
CAS RN: 1036471-54-1
M. Wt: 230.27 g/mol
InChI Key: SOADWPCYWPCEDK-UHFFFAOYSA-N
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Description

“3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several publications .


Molecular Structure Analysis

The molecular formula of “3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” is C12H14N4O. It has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, such as “3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine”, are present in more than twenty classes of pharmaceuticals . They are utilized in various ways as anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertension , analgesic , anti-inflammatory , anti-Alzheimer , antipsychotic and/or anticoagulant agents .

Acetylcholinesterase (AChE) Inhibition

“3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” has been shown to inhibit the enzyme acetylcholinesterase (AChE) in vitro and in vivo studies. AChE is responsible for breaking down acetylcholine, a neurotransmitter involved in memory, learning, and muscle function.

Material Science Applications

Heterocyclic compounds like “3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” possess important applications in material science . They are used as fluorescent sensors , dyestuffs , brightening agents , plastics , information storage , and analytical reagents .

Drug Discovery

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Biologically Active Piperidines

The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These synthetic and natural piperidines have pharmaceutical applications .

Antioxidant Properties

Piperidine derivatives have shown powerful antioxidant action because of their capability of hindering or suppressing free radicals . This makes them valuable in the treatment of diseases caused by oxidative stress .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of new synthesis methods and the discovery of new pharmacological applications are potential future directions .

properties

IUPAC Name

5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9/h3-4,6,8,10,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADWPCYWPCEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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